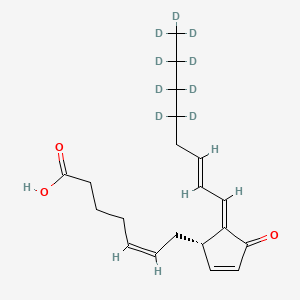
15-Deoxy-Delta12,14-Prostaglandin J2-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:
Dehydration of PGD2: PGD2 undergoes non-enzymatic dehydration to form PGJ2, which further dehydrates to yield Δ12-PGJ2 and finally 15d-PGJ2.
Chemical Synthesis:
Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:
Michael Addition: The α,β-unsaturated carbonyl group in 15d-PGJ2 allows it to react with nucleophiles such as thiols, forming covalent adducts.
Oxidation and Reduction: 15d-PGJ2 can be oxidized or reduced under specific conditions, altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Glutathione and cysteine residues are common nucleophiles that react with 15d-PGJ2.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize 15d-PGJ2.
Major Products:
Applications De Recherche Scientifique
15d-PGJ2 has a wide range of applications in scientific research:
Mécanisme D'action
15d-PGJ2 exerts its effects through several mechanisms:
PPARγ Activation: As an endogenous ligand, 15d-PGJ2 activates PPARγ, leading to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Electrophilic Stress: The α,β-unsaturated carbonyl group in 15d-PGJ2 reacts with nucleophiles, inducing electrophilic stress and modulating signaling pathways.
Apoptosis Induction: 15d-PGJ2 can induce apoptosis through the activation of caspases and the inhibition of survival pathways such as PI3K-Akt.
Comparaison Avec Des Composés Similaires
Prostaglandin D2 (PGD2): The precursor of 15d-PGJ2, involved in inflammatory responses.
Δ12-Prostaglandin J2 (Δ12-PGJ2): An intermediate in the formation of 15d-PGJ2, with similar but less potent biological activities.
Cyclopentenone Prostaglandins: Other members of this class, such as PGA1 and PGA2, share the electrophilic properties and biological activities of 15d-PGJ2.
Uniqueness of 15d-PGJ2: 15d-PGJ2 is unique due to its strong affinity for PPARγ and its potent anti-inflammatory and pro-apoptotic effects. Its ability to form covalent adducts with proteins through Michael addition reactions distinguishes it from other prostaglandins .
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
Clé InChI |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
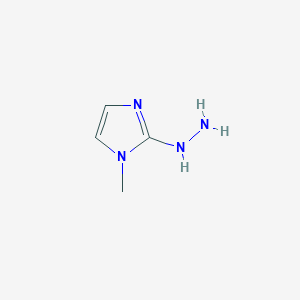
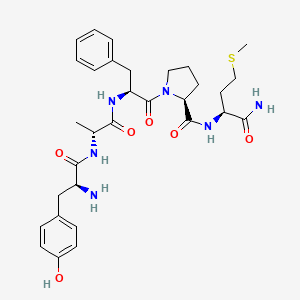

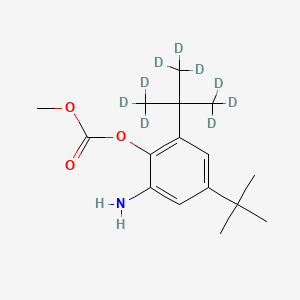
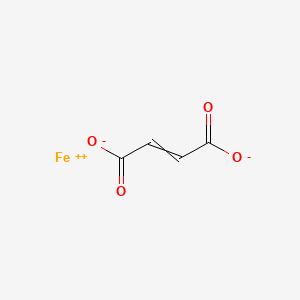
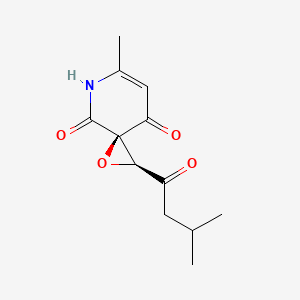
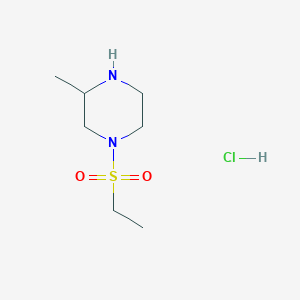
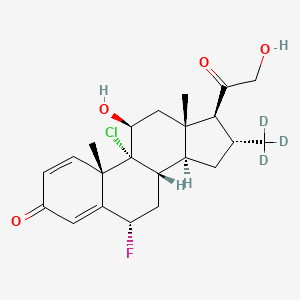
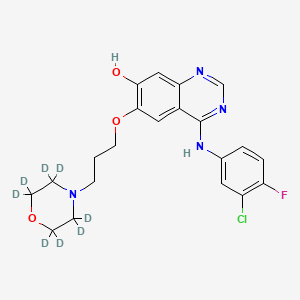
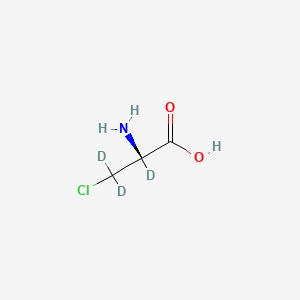
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

